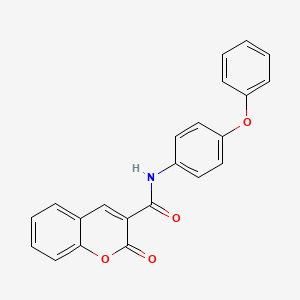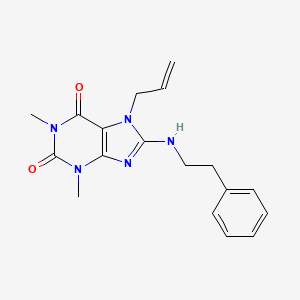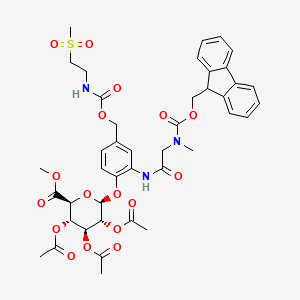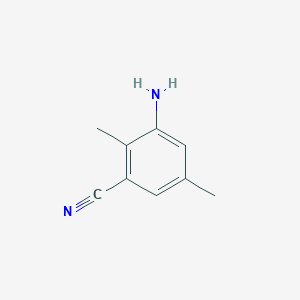
2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide is a chemical compound with the molecular formula C22H15NO4 . It has a molecular weight of 357.36 .
Molecular Structure Analysis
The molecular structure of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide consists of a chromene ring attached to a carboxamide group and a phenoxyphenyl group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide, such as its melting point, boiling point, and solubility, are not specified in the available resources . These properties can be determined using standard laboratory techniques.Applications De Recherche Scientifique
Crystal Structures and Polymorphism
- Research on similar compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, reveals insights into their crystal structures, polymorphism, and molecular conformations, which are crucial for understanding their chemical properties and potential applications (Reis et al., 2013).
Synthesis and Biological Properties
- Studies have explored the synthesis of related compounds and evaluated their biological properties, contributing to the development of novel chemical entities with potential therapeutic applications (Ramaganesh et al., 2010).
Molecular Conformation Analysis
- The analysis of molecular conformations in compounds like N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides provides insight into their structural characteristics, important for drug design and synthesis (Gomes et al., 2015).
Eco-friendly Synthesis Approaches
- Research into eco-friendly synthesis methods for similar compounds, like 2-imino and 2-oxo-2H-chromene-3-carboxamides, highlights the importance of sustainable practices in chemical synthesis (Proença et al., 2008).
Antimicrobial Activities
- The antimicrobial properties of chromene-carboxamide derivatives have been a significant focus, with studies showing that these compounds can exhibit high antimicrobial activity, potentially leading to new treatments for infectious diseases (Azab et al., 2017).
Innovative Synthesis Techniques
- Innovative synthesis techniques, such as microwave-assisted synthesis, have been applied to the production of chromene-3-carboxamide derivatives, demonstrating advances in efficient and rapid chemical synthesis (Raval et al., 2012).
Solvent-Free Synthesis
- The development of solvent-free synthesis methods for 4H-chromene-3-carboxamide derivatives emphasizes the move towards greener and more sustainable chemical processes (Subbareddy & Shanmugam, 2017).
HIV Integrase Inhibition
- Some derivatives of 2H-chromene-3-carboxamide have been evaluated as potential HIV integrase inhibitors, illustrating their potential application in antiviral therapy (Wadhwa et al., 2020).
Safety and Hazards
Orientations Futures
The future directions for research on 2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide are not specified in the available resources. Potential areas of interest could include further investigation into its synthesis, its physical and chemical properties, and its potential applications in various fields .
Propriétés
IUPAC Name |
2-oxo-N-(4-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO4/c24-21(19-14-15-6-4-5-9-20(15)27-22(19)25)23-16-10-12-18(13-11-16)26-17-7-2-1-3-8-17/h1-14H,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRFCVJGEPFLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-phenoxyphenyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(2,6-dichlorobenzyl)oxime](/img/structure/B2781886.png)


![2-{2-[(4-Chlorobenzyl)sulfonyl]phenyl}-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B2781891.png)
![N-(furan-2-ylmethyl)-2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxamide](/img/structure/B2781892.png)

![2-Benzyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2781898.png)
![N-cyclopentyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B2781903.png)
![3-cyclohexyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2781904.png)
![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione](/img/structure/B2781905.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(p-tolyl)ethyl)acetamide](/img/structure/B2781907.png)
![N-(4-acetylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2781908.png)